molecular formula C21H24N6O2 B11043372 5-amino-N-benzyl-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-benzyl-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11043372
M. Wt: 392.5 g/mol
InChI Key: ZKOGGZOSZBGLHA-UHFFFAOYSA-N
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Description

5-AMINO-N-BENZYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-BENZYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole intermediate.

    Carbamoylation: The carbamoyl group is introduced by reacting the triazole intermediate with an isocyanate derivative.

    Amination: The amino group is introduced through a reduction reaction, often using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the use of more efficient catalysts for the subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the triazole ring or the carbamoyl group, often using hydrogen gas and a metal catalyst.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common reagents include alkyl halides and aryl halides, often in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the amino group can lead to nitroso or nitro derivatives, while substitution of the benzyl group can lead to a variety of alkyl or aryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound has potential applications as a biochemical probe due to its ability to interact with specific proteins and enzymes. It can be used to study the function of these biomolecules in living cells.

Medicine

In medicine, the compound is being investigated for its potential as a therapeutic agent. Its triazole ring is known to exhibit antimicrobial and anticancer properties, making it a promising candidate for drug development.

Industry

In industry, the compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique structural features make it suitable for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-AMINO-N-BENZYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with proteins and nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simpler triazole compound that lacks the benzyl and carbamoyl groups.

    1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.

    Benzyltriazole: A triazole compound with a benzyl group but lacking the carbamoyl and amino groups.

Uniqueness

The uniqueness of 5-AMINO-N-BENZYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its combination of functional groups. The presence of the benzyl, carbamoyl, and amino groups provides a unique set of chemical properties that can be exploited for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

5-amino-N-benzyl-1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]triazole-4-carboxamide

InChI

InChI=1S/C21H24N6O2/c1-13-9-14(2)18(15(3)10-13)24-17(28)12-27-20(22)19(25-26-27)21(29)23-11-16-7-5-4-6-8-16/h4-10H,11-12,22H2,1-3H3,(H,23,29)(H,24,28)

InChI Key

ZKOGGZOSZBGLHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N)C

Origin of Product

United States

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